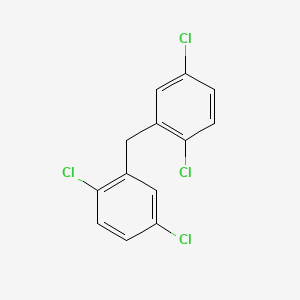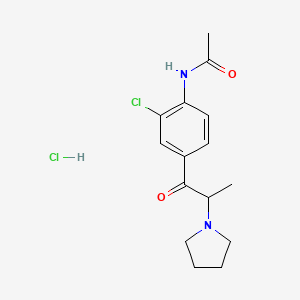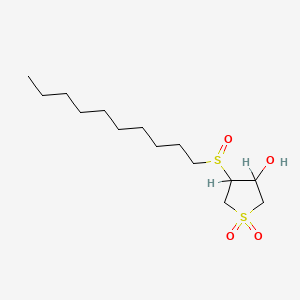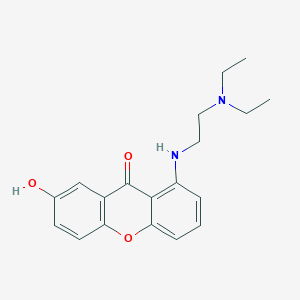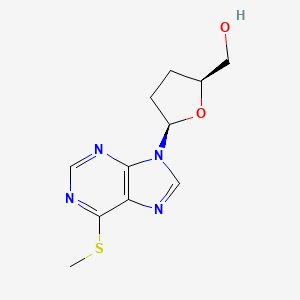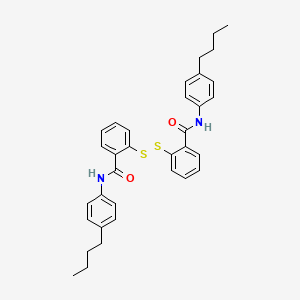![molecular formula C7H16Cl2Si B12787697 Butyl[bis(chloromethyl)]methylsilane CAS No. 2917-66-0](/img/structure/B12787697.png)
Butyl[bis(chloromethyl)]methylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl[bis(chloromethyl)]methylsilane is an organosilicon compound with the molecular formula C₇H₁₆Cl₂Si It is characterized by the presence of a silicon atom bonded to a butyl group, two chloromethyl groups, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl[bis(chloromethyl)]methylsilane typically involves the reaction of butylmethylsilane with formaldehyde and hydrochloric acid. The reaction proceeds through the formation of chloromethyl groups via the chloromethylation process. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the efficient formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chloromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Butyl[bis(chloromethyl)]methylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: Reduction of the chloromethyl groups can yield methyl groups or other reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions typically occur under mild conditions with the use of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Derivatives with various functional groups replacing the chloromethyl groups.
Oxidation Reactions: Silanols or siloxanes.
Reduction Reactions: Compounds with reduced chloromethyl groups.
Aplicaciones Científicas De Investigación
Butyl[bis(chloromethyl)]methylsilane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Investigated for its potential use in modifying biological molecules and surfaces.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of butyl[bis(chloromethyl)]methylsilane involves its ability to undergo substitution reactions, allowing it to modify other molecules. The chloromethyl groups are particularly reactive, enabling the compound to form covalent bonds with nucleophiles. This reactivity is harnessed in various applications, from chemical synthesis to surface modification.
Comparación Con Compuestos Similares
Similar Compounds
Bis(chloromethyl)dimethylsilane: Similar in structure but with two methyl groups instead of a butyl group.
Chloromethyltrimethylsilane: Contains three methyl groups and one chloromethyl group.
Butyltrimethylsilane: Lacks the chloromethyl groups, having only a butyl group and three methyl groups.
Uniqueness
Butyl[bis(chloromethyl)]methylsilane is unique due to the presence of both a butyl group and two chloromethyl groups. This combination provides distinct reactivity and versatility compared to other similar compounds, making it valuable in specific applications where both hydrophobic and reactive chloromethyl functionalities are desired.
Propiedades
Número CAS |
2917-66-0 |
|---|---|
Fórmula molecular |
C7H16Cl2Si |
Peso molecular |
199.19 g/mol |
Nombre IUPAC |
butyl-bis(chloromethyl)-methylsilane |
InChI |
InChI=1S/C7H16Cl2Si/c1-3-4-5-10(2,6-8)7-9/h3-7H2,1-2H3 |
Clave InChI |
BYRMANBYAFPAII-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Si](C)(CCl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methanesulfonic acid;4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide](/img/structure/B12787650.png)
